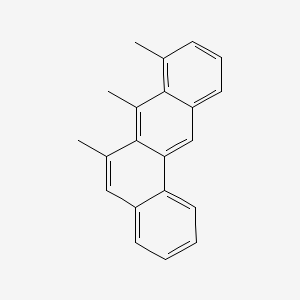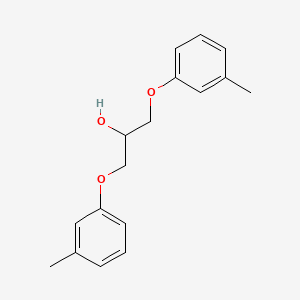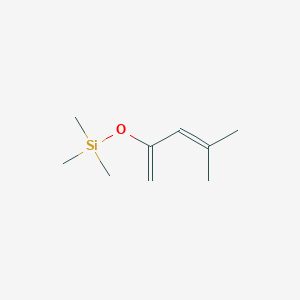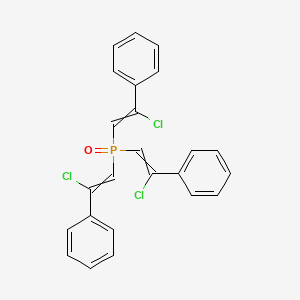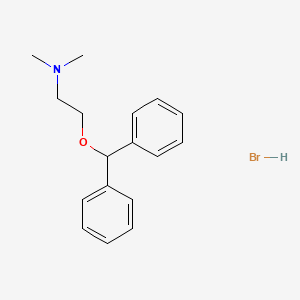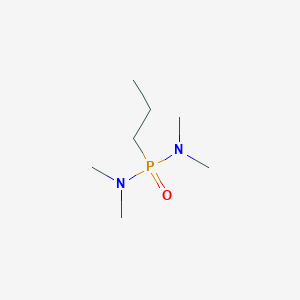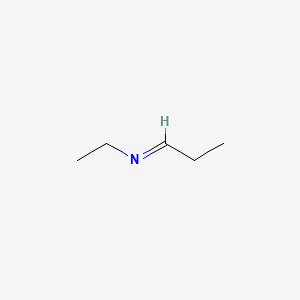![molecular formula C9H12S2 B14713103 [Bis(methylsulfanyl)methyl]benzene CAS No. 14252-44-9](/img/structure/B14713103.png)
[Bis(methylsulfanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(methylsulfanyl)methyl]benzene typically involves the reaction of benzene with methylsulfanyl reagents under controlled conditions. One common method is the reaction of benzene with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts and solvents, as well as the purification techniques, are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
[Bis(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Bromine in carbon tetrachloride under UV light for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of brominated benzene derivatives.
Scientific Research Applications
[Bis(methylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [Bis(methylsulfanyl)methyl]benzene involves its interaction with various molecular targets. The methylsulfanyl groups can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the benzene ring. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Difluoro-4-(methylsulfanyl)benzene
- 1-(Bromomethyl)-3-(methylsulfanyl)benzene
- 1-(Chloromethyl)-2-(methylsulfanyl)benzene
Uniqueness
[Bis(methylsulfanyl)methyl]benzene is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties compared to similar compounds. These properties include enhanced reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
14252-44-9 |
|---|---|
Molecular Formula |
C9H12S2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
bis(methylsulfanyl)methylbenzene |
InChI |
InChI=1S/C9H12S2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI Key |
MNBBRXLSLIDMHY-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


